molecular formula C13H13NO2S2 B12228240 Ethyl 2-(3-phenyl-2-sulfanylidene-1,3-thiazol-4-yl)acetate CAS No. 84645-51-2

Ethyl 2-(3-phenyl-2-sulfanylidene-1,3-thiazol-4-yl)acetate

Cat. No.: B12228240
CAS No.: 84645-51-2
M. Wt: 279.4 g/mol
InChI Key: XGLHGYHCDSUBJQ-UHFFFAOYSA-N
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Description

Ethyl 2-(3-phenyl-2-sulfanylidene-1,3-thiazol-4-yl)acetate is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various biologically active molecules. This compound features a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms, and is substituted with a phenyl group and an ethyl acetate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-phenyl-2-sulfanylidene-1,3-thiazol-4-yl)acetate typically involves the reaction of 2-aminothiophenol with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring. The reaction conditions usually involve refluxing the reactants in a suitable solvent like ethanol or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-phenyl-2-sulfanylidene-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiazolidines.

    Substitution: Electrophilic substitution can occur at the phenyl ring, while nucleophilic substitution can occur at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 2-(3-phenyl-2-sulfanylidene-1,3-thiazol-4-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-(3-phenyl-2-sulfanylidene-1,3-thiazol-4-yl)acetate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit specific enzymes or bind to receptors, leading to changes in cellular pathways. For example, it may inhibit microbial enzymes, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(3-phenyl-2-sulfanylidene-1,3-thiazol-4-yl)acetate: Known for its diverse biological activities.

    2-(3-Phenyl-2-sulfanylidene-1,3-thiazol-4-yl)acetic acid: Similar structure but with a carboxylic acid group instead of an ethyl ester.

    3-Phenyl-2-sulfanylidene-1,3-thiazolidine: Reduced form of the thiazole ring.

Uniqueness

This compound is unique due to the presence of both the thiazole ring and the ethyl acetate group, which contribute to its distinct chemical and biological properties. The combination of these functional groups allows for a wide range of chemical reactions and biological activities, making it a valuable compound in various fields of research .

Properties

CAS No.

84645-51-2

Molecular Formula

C13H13NO2S2

Molecular Weight

279.4 g/mol

IUPAC Name

ethyl 2-(3-phenyl-2-sulfanylidene-1,3-thiazol-4-yl)acetate

InChI

InChI=1S/C13H13NO2S2/c1-2-16-12(15)8-11-9-18-13(17)14(11)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3

InChI Key

XGLHGYHCDSUBJQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=S)N1C2=CC=CC=C2

Origin of Product

United States

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